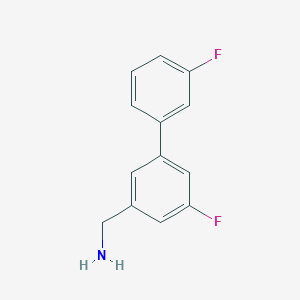
1-(3-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-3-chloropropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-3-chloropropan-1-one is a complex organic compound characterized by the presence of bromomethyl, trifluoromethylthio, and chloropropanone functional groups
Vorbereitungsmethoden
The synthesis of 1-(3-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-3-chloropropan-1-one typically involves multiple steps, starting from readily available precursorsThe final step involves the chlorination of the propanone moiety under controlled conditions .
Industrial production methods for this compound may involve large-scale bromination and chlorination reactions, utilizing specialized equipment to ensure safety and efficiency. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
1-(3-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromomethyl group can undergo nucleophilic substitution reactions, resulting in the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(3-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-3-chloropropan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(3-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets. The bromomethyl and trifluoromethylthio groups play a crucial role in its reactivity, enabling it to interact with various biological molecules. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(3-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-3-chloropropan-1-one include:
1-(3-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-2-chloropropan-1-one: Differing by the position of the chloropropanone moiety.
1-(3-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-3-fluoropropan-1-one: Differing by the substitution of chlorine with fluorine.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C11H9BrClF3OS |
|---|---|
Molekulargewicht |
361.61 g/mol |
IUPAC-Name |
1-[3-(bromomethyl)-2-(trifluoromethylsulfanyl)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C11H9BrClF3OS/c12-6-7-2-1-3-8(9(17)4-5-13)10(7)18-11(14,15)16/h1-3H,4-6H2 |
InChI-Schlüssel |
DJDRIXPESIMFEZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)C(=O)CCCl)SC(F)(F)F)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


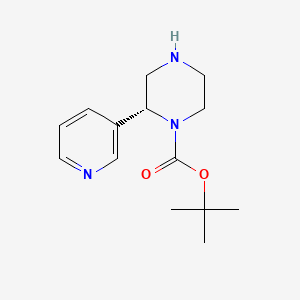
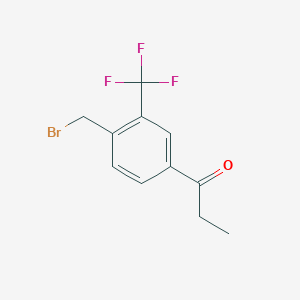
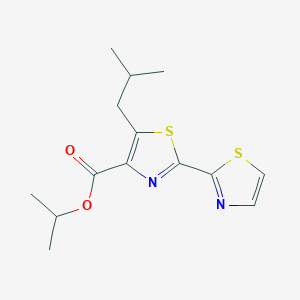

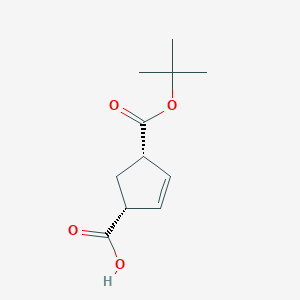


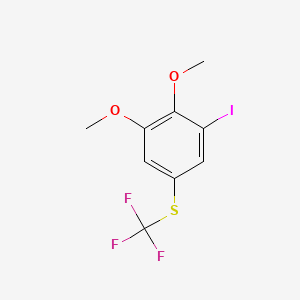
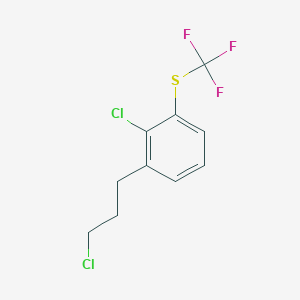
![9H-fluoren-9-ylmethyl N-[4-(4-chlorosulfonylphenyl)phenyl]carbamate](/img/structure/B14051040.png)

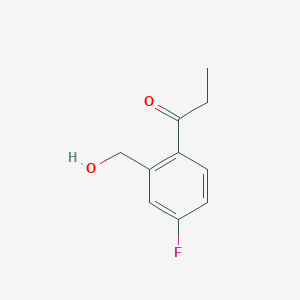
![racemic-(3S,3aS,7aR)-t-Butyl 3-hydroxyhexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B14051061.png)
